molecular formula C12H12F3N5O2 B6442858 8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2264052-48-2

8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6442858
CAS No.: 2264052-48-2
M. Wt: 315.25 g/mol
InChI Key: XILAVKVFSGTYEG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class, characterized by a spirocyclic hydantoin core fused with a piperidine ring. The substitution at the 8-position with a 4-(trifluoromethyl)pyrimidin-2-yl group confers distinct electronic and steric properties, influencing its biological activity. Spirohydantoins are known for modulating hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), particularly PHD1–3, leading to stabilization of HIF-α and upregulation of erythropoietin (EPO) for anemia treatment .

Properties

IUPAC Name

8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O2/c13-12(14,15)7-1-4-16-9(17-7)20-5-2-11(3-6-20)8(21)18-10(22)19-11/h1,4H,2-3,5-6H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILAVKVFSGTYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15F3N5O2C_{14}H_{15}F_3N_5O_2, with a molar mass of approximately 360.3 g/mol. The presence of trifluoromethyl and pyrimidine moieties suggests significant interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition :
    • The compound has been identified as a potential inhibitor of mPTP, which plays a crucial role in cellular apoptosis and necrosis during myocardial infarction (MI). In studies, it demonstrated a reduction in apoptotic rates and improved cardiac function post-reperfusion in animal models .
  • Opioid Receptor Modulation :
    • Preliminary data suggest that derivatives of the triazaspiro scaffold can act as selective agonists for delta opioid receptors (DORs). These receptors are implicated in pain modulation and neurological disorders. The compound's ability to bind selectively to DORs was confirmed through docking studies and biological assays .
  • Anticancer Activity :
    • Some studies have explored the anticancer properties of similar triazaspiro compounds. While specific data on this compound is limited, structural analogs have shown cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
mPTP InhibitionReduces mitochondrial apoptosis
Delta Opioid Receptor AgonismSelective binding to DORs
Anticancer PotentialInduces apoptosis in cancer cell lines

Case Study: Myocardial Infarction Model

In a controlled study involving myocardial infarction models, administration of the compound during reperfusion led to:

  • Decreased Apoptotic Rate : The compound significantly reduced the number of apoptotic cells in heart tissue.
  • Improved Cardiac Function : Echocardiographic assessments showed enhanced left ventricular function post-treatment.
  • Preservation of Mitochondrial ATP Levels : Notably, ATP levels were maintained despite the inhibition of mPTP opening, indicating a protective effect against energy depletion during ischemic events .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1.1 Pyridine-Based Derivatives
  • Compound 11 : 8-(3-Methylpyridin-2-yl) derivative. Exhibited potent PHD2 inhibition (IC₅₀ < 100 nM) due to the pyridine ring’s chelation with Fe(II) in the enzyme active site. Crystal structures confirmed its binding mode .
  • Compound 15 : 8-(Imidazol-2-yl) derivative. Showed enhanced PHD2 inhibition (IC₅₀ ~50 nM) compared to Compound 11, attributed to stronger Fe(II) coordination by the imidazole group .
  • CAS 338408-74-5: 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl] derivative.
2.1.2 Non-Pyridine Derivatives
  • Compound 12 (Thiophene) and 13 (Phenol): Both were inactive in PHD2 inhibition, highlighting the necessity of a nitrogen-containing chelating group for metal coordination .
  • RS102221: 8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl)-5-oxopentyl] derivative. Acts as a 5-HT₂C receptor antagonist (IC₅₀ ~10 nM), demonstrating that substituent changes can redirect activity to non-PHD targets .
  • WASp-Targeting SMC #13: 8-(2,3-Dihydro-1H-inden-2-yl) derivative. Binds to WASp, inducing degradation and inhibiting malignant hematopoietic cell proliferation. This underscores the scaffold’s versatility in targeting non-HIF pathways .

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